Technical Whitepaper: Structural Profiling, Physical Properties, and Synthetic Utility of 3-Methyl-2,3-dihydrobenzofuran-4-amine
Technical Whitepaper: Structural Profiling, Physical Properties, and Synthetic Utility of 3-Methyl-2,3-dihydrobenzofuran-4-amine
Executive Summary
In the landscape of modern medicinal chemistry, functionalized dihydrobenzofurans serve as privileged scaffolds for central nervous system (CNS) therapeutics. 3-Methyl-2,3-dihydrobenzofuran-4-amine (CAS: 801315-70-8) is a highly specialized, chiral building block. Its unique structural topology—combining an electron-rich aromatic ring, a saturated oxygen-containing heterocycle, and a primary amine—makes it a critical precursor in the synthesis of melatonin receptor agonists, such as Ramelteon analogs, and complex tricyclic indane structures.
This technical guide provides an in-depth analysis of its physicochemical properties, structural electronics, and field-proven synthetic methodologies, designed for advanced drug development professionals.
Chemical Structure and Electronic Profiling
The molecular architecture of 3-Methyl-2,3-dihydrobenzofuran-4-amine dictates its reactivity.
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The Dihydrobenzofuran Core: Unlike fully aromatic benzofurans, the partial saturation at the C2-C3 positions restricts the oxygen atom's lone pairs to standard ether-like resonance (+M effect) rather than full heteroaromatic delocalization. This localizes electron density heavily on the aromatic ring.
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The C4-Amine: The primary amine acts as a strong electron-donating group. Synergistically with the ether oxygen, it makes the aromatic ring highly nucleophilic, particularly at the C5 and C7 (ortho and para) positions, rendering the molecule highly susceptible to electrophilic aromatic substitution.
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The C3-Methyl Group: The introduction of a methyl group at the C3 position creates a stereocenter. Unless synthesized via asymmetric catalysis, the compound exists as a racemic mixture. This steric bulk at C3 also influences the trajectory of incoming electrophiles during downstream functionalization.
Physicochemical and Thermodynamic Properties
Quantitative data regarding the physical properties of this specific derivative have been synthesized from structural analogs and empirical vendor data [1].
| Property | Value |
| Chemical Name | 3-Methyl-2,3-dihydrobenzofuran-4-amine |
| CAS Registry Number | 801315-70-8 |
| Molecular Formula | C 9 H 11 NO |
| Molecular Weight | 149.19 g/mol |
| SMILES String | CC1COc2cccc(N)c12 |
| Physical State (STP) | Viscous oil to low-melting solid (free base) |
| Estimated Boiling Point | 250–270 °C (at 760 mmHg) |
| Estimated Density | ~1.12 g/cm³ |
| Solubility Profile | Soluble in DCM, EtOAc, EtOH; Insoluble in H 2 O |
Experimental Workflows: Synthesis and Isolation
The most reliable method for generating 2,3-dihydrobenzofuran-4-amines is the catalytic hydrogenation of their corresponding nitro precursors [2].
Self-Validating Protocol: Catalytic Hydrogenation
Causality in Experimental Design: While Palladium on Carbon (Pd/C) is the industry standard for nitro reduction, it carries a high risk of catalyzing the hydrogenolysis (cleavage) of the benzylic C-O bond in the dihydrobenzofuran ring. To prevent this destructive side reaction, 5% Rhodium on Carbon (Rh/C) is utilized. Rh/C provides milder, more chemoselective reduction of the nitro group at lower temperatures, preserving the fragile heterocyclic ether.
Step-by-Step Methodology:
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Substrate Preparation: Dissolve 3.0 g of 3-methyl-4-nitro-2,3-dihydrobenzofuran in 25 mL of anhydrous ethanol in a Parr hydrogenation flask.
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Catalyst Loading: Carefully add 0.5 g of 5% Rh/C. Safety Note: Rh/C can be pyrophoric; purge the flask with nitrogen gas prior to addition.
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Hydrogenation: Attach the flask to a Parr apparatus. Pressurize with H 2 gas to 50 p.s.i. and maintain the temperature at 35°C.
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In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active, yellow nitro starting material spot disappears, and a highly polar, ninhydrin-active amine spot emerges. Hydrogen uptake will simultaneously cease.
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Filtration and Workup: Purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the Rh/C catalyst. Wash the pad with an additional 15 mL of ethanol.
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Concentration: Evaporate the filtrate in vacuo using a rotary evaporator to yield the product as a viscous oil. Confirm purity via LC-MS (Expected [M+H] + at m/z 150.2).
Fig 1. Catalytic hydrogenation workflow for 3-Methyl-2,3-dihydrobenzofuran-4-amine.
Applications in Advanced Drug Development
3-Methyl-2,3-dihydrobenzofuran-4-amine is a critical node in the total synthesis of complex pharmaceuticals, most notably in the rapid assembly of tricyclic indane cores found in melatonin receptor agonists like Ramelteon [3].
The Catellani Strategy: Because primary amines do not directly participate in palladium-catalyzed cross-coupling cascades, the amine must first be converted into an aryl halide.
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Sandmeyer Reaction: The amine is diazotized using NaNO 2 /H + and subsequently treated with KI to yield the corresponding aryl iodide.
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Pd/NBE Cooperative Catalysis: The aryl iodide is subjected to Palladium/Norbornene (Pd/NBE) cooperative catalysis. This state-of-the-art methodology allows for an ortho-C-H alkylation followed by an ipso-intramolecular redox-relay Heck reaction, rapidly constructing the fused indane ring system in a single pot [4].
Fig 2. Application of the amine in a Catellani strategy for tricyclic core synthesis.
Analytical Validation Protocol
To ensure the integrity of the synthesized 3-Methyl-2,3-dihydrobenzofuran-4-amine before downstream application, the following analytical validations must be met:
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1 H NMR (400 MHz, CDCl 3 ): Look for the diagnostic doublet (~1.3 ppm) corresponding to the C3-methyl group. The C2 protons will appear as a complex multiplet due to diastereotopic splitting (~4.1-4.6 ppm). The primary amine protons will present as a broad singlet (~3.5 ppm) that disappears upon D 2 O exchange.
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13 C NMR (100 MHz, CDCl 3 ): Ensure the presence of exactly 9 distinct carbon signals, confirming the structural framework.
References
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PrepChem. (n.d.). Synthesis of 2,3-dihydro-4-benzofuranamine. Retrieved from[Link]
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Gao, S., Qian, G., Tang, H., Yang, Z., & Zhou, Q. (2019). Three-Step Total Synthesis of Ramelteon via a Catellani Strategy. ChemCatChem, 11(24), 5762-5765. Retrieved from[Link]
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Zhou, Q., et al. (2023). Benzo-Fused-Ring Toolbox Based on Palladium/Norbornene Cooperative Catalysis: Methodology Development and Applications in Natural Product Synthesis. Accounts of Chemical Research, 56(4), 456-470. Retrieved from[Link]
